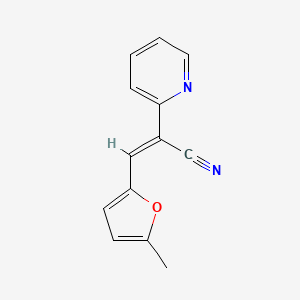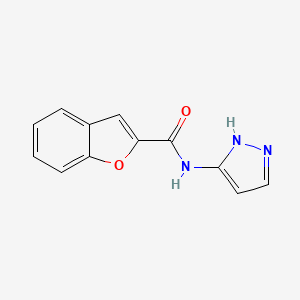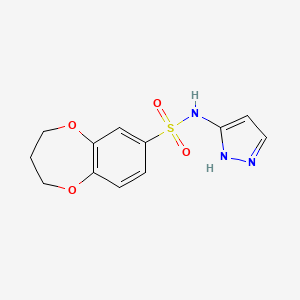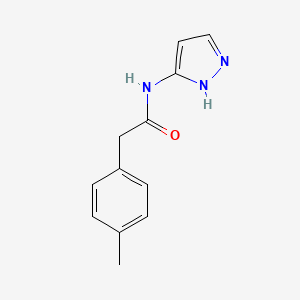
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPAA is a pyrazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is not fully understood. However, studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have insecticidal and herbicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it is relatively easy to synthesize. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been shown to have a high degree of selectivity towards HDACs, making it a potential candidate for the development of HDAC inhibitors. However, one of the limitations of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is that it has low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One potential direction is the development of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide-based HDAC inhibitors for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide and its effects on gene expression. Finally, studies are needed to determine the safety and efficacy of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide in vivo.
Synthesemethoden
Several methods have been developed for the synthesis of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine. The reaction yields 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide as a white solid in high yield.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide is in the field of cancer research. Studies have shown that 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide has been studied for its potential use as an insecticide and herbicide.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-2-4-10(5-3-9)8-12(16)14-11-6-7-13-15-11/h2-7H,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJHFPMMGFMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(1H-pyrazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
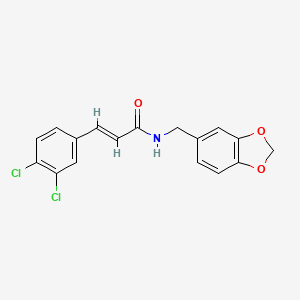
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
